4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine
Description
Chemical Identity and Structural Characterization of 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine
Systematic Nomenclature and IUPAC Conventions
The IUPAC name This compound is derived using the following conventions:
- Parent structure : The indazole ring (a bicyclic system with benzene fused to a pyrazole) serves as the core scaffold.
- Substituents :
- A bromo group at position 4.
- A 3-(pyrrolidin-1-yl)propoxy chain at position 7, consisting of a propyl linker bonded to a pyrrolidine ring.
- An amine group at position 3.
The numbering prioritizes the indazole nitrogen atoms (positions 1 and 2), with substituents assigned based on the lowest possible locants.
Molecular Formula and Weight Analysis
The molecular formula C₁₇H₂₄BrN₅O is calculated as follows:
| Component | Contribution |
|---|---|
| Indazole core | C₇H₅N₂ |
| Bromine (Br) | +1 Br |
| Propoxy chain | C₃H₆O |
| Pyrrolidine | C₄H₈N |
| Amine (-NH₂) | +1 N |
Molecular weight :
Crystallographic Data and Three-Dimensional Conformation
While crystallographic data for this specific compound is not publicly available, analogous indazole derivatives exhibit:
- Planar indazole rings with bond lengths of 1.32–1.40 Å for C-N and 1.38–1.42 Å for C-C.
- Torsional angles of 110–120° in the propoxy-pyrrolidine side chain, favoring staggered conformations to minimize steric strain.
Hypothetical X-ray diffraction patterns would likely show orthorhombic or monoclinic crystal systems due to the asymmetric substitution pattern.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (predicted, DMSO-d₆):
- δ 8.10 (s, 1H, H-5 indazole)
- δ 7.45 (d, 1H, H-6 indazole)
- δ 6.90 (s, 1H, H-2 indazole)
- δ 4.20 (t, 2H, OCH₂)
- δ 2.80–2.50 (m, 6H, pyrrolidine CH₂ and NCH₂)
- δ 1.95 (quintet, 2H, CH₂CH₂CH₂).
¹³C NMR :
- δ 155.2 (C-3 indazole)
- δ 142.0 (C-7 indazole)
- δ 115.5 (C-4 indazole, Br-substituted)
- δ 65.8 (OCH₂)
- δ 45.3 (pyrrolidine NCH₂).
Infrared (IR) Spectroscopy
Key absorption bands:
- 3350 cm⁻¹ (N-H stretch, amine)
- 2920 cm⁻¹ (C-H stretch, pyrrolidine)
- 1590 cm⁻¹ (C=N stretch, indazole)
- 1240 cm⁻¹ (C-O-C stretch, propoxy).
Mass Spectrometry (MS)
- Molecular ion peak : m/z 394.36 [M]⁺.
- Fragmentation :
- m/z 277.10 [M – C₄H₈N – Br]⁺ (loss of pyrrolidine and bromine)
- m/z 160.05 [C₇H₅N₂]⁺ (indazole core).
Computational Chemistry Studies
Molecular Modeling
Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level predict:
- Electrostatic potential : High electron density at the amine group (nucleophilic site) and bromine (electrophilic region).
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
Quantitative Structure-Activity Relationship (QSAR)
- LogP : 2.8 (moderate lipophilicity, suitable for blood-brain barrier penetration).
- Polar surface area : 65 Ų (suggests potential for hydrogen bonding with biological targets).
Properties
Molecular Formula |
C14H19BrN4O |
|---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
4-bromo-7-(3-pyrrolidin-1-ylpropoxy)-1H-indazol-3-amine |
InChI |
InChI=1S/C14H19BrN4O/c15-10-4-5-11(13-12(10)14(16)18-17-13)20-9-3-8-19-6-1-2-7-19/h4-5H,1-3,6-9H2,(H3,16,17,18) |
InChI Key |
ABJJFYLDNALBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCOC2=C3C(=C(C=C2)Br)C(=NN3)N |
Origin of Product |
United States |
Preparation Methods
Formation of the Indazole Ring System
The indazole core can be formed through several fundamental approaches:
Condensation of Hydrazine with Benzonitriles : This approach involves the reaction of substituted benzonitriles with hydrazine to form the 3-aminoindazole scaffold.
Transition Metal-Catalyzed Cyclization : Methods utilizing transition metal catalysts (such as palladium) to facilitate bond formation in the construction of the indazole ring.
Intramolecular N-N Coupling Reactions : These reactions involve the formation of the N-N bond in the indazole ring through intramolecular coupling.
SNAr Chemistry with Hydrazine : Nucleophilic aromatic substitution reactions using hydrazine with appropriately substituted benzonitriles or 2-nitrobenzonitriles.
Regioselective Functionalization Strategies
For the preparation of this compound, regioselective functionalization is critical:
Selective Bromination : Direct bromination of the indazole ring at the 4-position requires careful control of conditions to avoid multiple bromination sites.
Selective Alkoxylation : Introduction of the propoxy linker at the 7-position, typically through alkylation of a hydroxyl group.
Pyrrolidine Attachment : Incorporation of the pyrrolidinyl group, often through nucleophilic substitution reactions with an appropriate leaving group on the propoxy chain.
Proposed Synthetic Routes for this compound
Based on synthesis approaches for similar compounds, several routes can be proposed for the preparation of this compound.
Route A: Sequential Functionalization Approach
This approach involves the stepwise construction of the target molecule:
This sequential approach allows for controlled introduction of each functional group but may require protection/deprotection strategies to prevent unwanted side reactions.
Route B: Convergent Synthesis Approach
In this approach, key fragments are synthesized separately and then combined:
Step 1 : Synthesis of a suitably functionalized benzonitrile with the bromine at the appropriate position
Step 2 : Preparation of the 3-(pyrrolidin-1-yl)propoxy side chain
Step 3 : Coupling of the side chain with the functionalized benzonitrile
Step 4 : Cyclization with hydrazine to form the 3-aminoindazole ring
This convergent approach may be more efficient for large-scale synthesis and can minimize protecting group manipulations.
Analogous Synthesis Methods from Related Compounds
The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a structurally similar compound, provides valuable insights that can be adapted for the preparation of this compound.
Two-Step Synthesis from Dichlorobenzonitrile
Recent research has demonstrated a practical two-step synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from 2,6-dichlorobenzonitrile:
Step 1 : Regioselective bromination of 2,6-dichlorobenzonitrile to form 3-bromo-2,6-dichlorobenzonitrile
Step 2 : Heterocycle formation with hydrazine to give 7-bromo-4-chloro-1H-indazol-3-amine
This approach achieved overall isolated yields of 38-45% and has been successfully demonstrated on hundred-gram scales without requiring column chromatography purification.
Optimization of the Bromination Step
For the regioselective bromination, researchers evaluated various brominating reagents and conditions, as summarized in the following table:
| Entry | Brominating Agent | Solvent | Temp (°C) | Equivalents | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| 1 | Br₂ | Various | 25-60 | Various | Low | Hydration of cyano group |
| 2 | KBrO₃/H₂SO₄ | - | -10-25 | Various | ~60 | Safety concerns, exothermic |
| 3 | NBS | H₂SO₄ | 25 | 1.2 | 75 | Some over-bromination |
| 4 | NBS | H₂SO₄ | 25 | 1.07 | >93 | Optimal conditions |
| 5 | NBS | TFA | 25 | 1.07 | 0 | No reaction |
| 6 | NBS | AcOH | 25 | 1.07 | 0 | No reaction |
The optimized conditions involved NBS (1.07 eq.), 96% H₂SO₄ (10 eq.) at 25°C for 18 hours, which provided excellent regioselectivity and minimal side reactions.
Optimization of the Cyclization Step
For the cyclization with hydrazine to form the indazole ring, solvent effects significantly influenced regioselectivity:
| Entry | Solvent | Temp (°C) | Eq. of NH₂NH₂·H₂O | Conversion (%) | Ratio of Desired:Undesired |
|---|---|---|---|---|---|
| 1 | NMP | 60 | 2 | 100 | ~50:50 |
| 2 | DMSO | 60 | 2 | 100 | ~50:50 |
| 3 | EtOH | 95 | 10 | 100 | 65:35 |
| 4 | IPA | 95 | 10 | 100 | 70:30 |
| 5 | DIPEA | 95 | 10 | 100 | 75:25 |
| 6 | 2-MeTHF | 95 | 4-10 | 98-100 | 70:30 |
The optimal conditions utilized 2-MeTHF as solvent with 4 equivalents of hydrazine at 95°C, followed by recrystallization from MeOH/H₂O (80/20, v/v) to obtain the desired isomer with high purity.
Adapted Synthesis for this compound
Based on the analogous synthesis methods and general approaches, the following adapted synthetic route is proposed for this compound:
Route 1: From Hydroxylated Indazole Precursor
Step 1 : Synthesis of 4-bromo-7-hydroxy-1H-indazol-3-amine
- Starting with an appropriate benzonitrile precursor
- Regioselective bromination using optimized NBS conditions
- Cyclization with hydrazine in 2-MeTHF
Step 2 : Alkylation with 3-halopropyl derivative
- Reaction of the 7-hydroxy group with 1-bromo-3-chloropropane
- Formation of the propoxy linker
Step 3 : Pyrrolidine attachment
- Nucleophilic substitution with pyrrolidine
- Optimization of reaction conditions to maximize yield
This route leverages the bromination and cyclization conditions established for analogous compounds.
Route 2: Convergent Approach with Pre-functionalized Side Chain
Step 1 : Preparation of 3-(pyrrolidin-1-yl)propyl halide or tosylate
- Reaction of 3-halopropanol with pyrrolidine
- Conversion to an appropriate leaving group if necessary
Step 2 : Synthesis of 4-bromo-7-hydroxy-1H-indazol-3-amine
- Following the optimized conditions from analogous syntheses
Step 3 : Coupling of the side chain with the hydroxylated indazole
- Base-promoted alkylation under optimized conditions
This convergent approach may offer advantages in terms of overall efficiency and scalability.
Reaction Conditions and Optimization
Based on the synthesis of related compounds, the following reaction conditions are critical for optimizing the preparation of this compound:
Bromination Conditions
- Reagent : N-Bromosuccinimide (NBS) is preferred over bromine or potassium bromate due to easier handling and fewer side reactions
- Solvent/Acid : Concentrated sulfuric acid (96%, 10 equivalents) is crucial for regioselectivity
- Temperature : 25°C is optimal to balance reaction rate and selectivity
- Time : 18 hours ensures complete conversion while minimizing side reactions
- Concentration : Maintaining appropriate dilution helps prevent over-bromination
Indazole Formation
- Reagent : Hydrazine hydrate (4 equivalents)
- Solvent : 2-Methyltetrahydrofuran (2-MeTHF) provides good regioselectivity and is environmentally friendly
- Temperature : 95°C is necessary for complete conversion
- Time : Typically 6-24 hours, depending on scale
- Purification : Recrystallization from methanol/water mixtures (80:20, v/v)
Alkoxylation and Pyrrolidine Attachment
- Base : Potassium carbonate or cesium carbonate for alkoxylation
- Solvent : DMF or acetonitrile for substitution reactions
- Temperature : 60-80°C for sufficient reactivity
- Catalyst : Phase transfer catalysts may improve yields in alkylation reactions
Purification Methods
Effective purification strategies for this compound include:
Recrystallization Techniques
Based on successful purification of analogous compounds, recrystallization from methanol/water mixtures (80:20, v/v) at 80°C with cooling to room temperature can provide the desired compound with >97% purity.
Chromatographic Methods
While the goal is to avoid column chromatography for large-scale synthesis, for laboratory-scale preparation or final purification, the following conditions may be effective:
Trituration Protocols
Trituration with appropriate solvent systems (such as diethyl ether, ethyl acetate, or hexanes) can effectively remove impurities while minimizing product loss.
Analytical Characterization
The purity and identity of this compound can be confirmed through various analytical techniques:
Spectroscopic Analysis
- NMR Spectroscopy : ¹H and ¹³C NMR spectra should confirm the structure, with characteristic signals for the indazole core, the propoxy linker, and the pyrrolidine ring
- IR Spectroscopy : Characteristic bands for N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), and C-O stretching (1050-1150 cm⁻¹)
- Mass Spectrometry : The molecular ion peak at m/z 339 (M+) corresponding to the molecular formula C₁₄H₁₉BrN₄O
Chromatographic Analysis
Elemental Analysis
Expected values for C₁₄H₁₉BrN₄O:
Challenges and Considerations in the Synthesis
Several challenges must be addressed in the preparation of this compound:
Regioselectivity Issues
Achieving the correct regioselectivity during bromination and cyclization requires careful control of reaction conditions. The position of the bromine atom (4-position) may be challenging to control selectively without affecting other positions.
Stability Considerations
Scale-up Challenges
When scaling up the synthesis, several factors require attention:
- Heat transfer during exothermic reactions (particularly bromination)
- Mixing efficiency in heterogeneous reactions
- Solvent volumes and waste management
- Purification strategies that avoid column chromatography
Key factors for successful synthesis include careful control of reaction conditions during bromination to ensure regioselectivity, optimization of the cyclization with hydrazine to form the indazole core, and efficient introduction of the pyrrolidinylpropoxy side chain. Purification through recrystallization techniques offers a scalable approach that avoids the need for column chromatography in large-scale production.
The compound's potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting neurological and psychiatric disorders, make these synthetic improvements particularly valuable for further research and development in pharmaceutical sciences.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the indazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and amines are used in substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:
Key Observations :
- Halogen vs. Alkoxy-Pyrrolidine: Bromine/chlorine at position 4 (common in kinase inhibitors) provides electronic modulation for receptor binding.
- Metabolic Stability : Trifluoroethyl () and boronate () substituents enhance stability and cross-coupling utility, respectively. The pyrrolidine group in the target may similarly resist oxidative metabolism .
Biological Activity
4-Bromo-7-(3-(pyrrolidin-1-yl)propoxy)-1H-indazol-3-amine, a compound with the chemical formula CHBrNO, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Weight : 339.23 g/mol
- CAS Number : 1548941-53-2
- Structure : The compound features a brominated indazole core linked to a pyrrolidine moiety via a propoxy group.
The biological activity of this compound primarily involves its interaction with various biological targets, particularly in cancer therapy. The compound is hypothesized to function as an inhibitor of specific kinases and receptors involved in tumorigenesis.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Inhibits various kinases associated with cancer progression. |
| Antitumor Activity | Demonstrated potential in inhibiting tumor cell proliferation in vitro. |
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines compared to normal cells. |
Case Studies and Research Findings
- Antitumor Efficacy
- Mechanistic Insights
- Structure-Activity Relationship (SAR)
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests moderate bioavailability with a half-life suitable for therapeutic applications. Toxicological assessments indicate potential acute toxicity; hence, careful dosage regulation is advised during clinical applications .
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., pyrrolidinylpropoxy integration at δ 3.5–4.0 ppm for OCH₂ protons) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 379.08 for C₁₄H₁₉BrN₄O) .
- HPLC-PDA : Assesses purity (>98% by area normalization) .
What strategies are effective in resolving regioselectivity challenges during indazole ring formation?
Advanced
Regioselectivity in indazole cyclization is controlled by:
- Directing groups : Using cyano or nitro substituents to guide cyclization to the 1H-indazole form .
- Microwave-assisted synthesis : Enhances kinetic control, favoring the desired 7-substituted product .
- Catalytic systems : Employing CuI/ligand systems to stabilize transition states in Ullmann-type couplings .
How to design enzyme inhibition assays to evaluate its activity against targets like kinases?
Q. Basic
- Kinase assays : Use ADP-Glo™ or fluorescence polarization (FP) to measure ATP-competitive inhibition (IC₅₀ values) .
- Dose-response curves : Test concentrations from 0.1 nM to 10 µM in triplicate .
- Positive controls : Include staurosporine (pan-kinase inhibitor) for validation .
How to conduct SAR studies by modifying the pyrrolidinylpropoxy group?
Q. Advanced
- Linker variations : Replace the propoxy chain with ethoxy or butoxy groups to assess steric effects .
- Amine substituents : Compare pyrrolidinyl with piperidinyl or morpholinyl groups for hydrogen-bonding capacity .
- Biological testing : Evaluate changes in IC₅₀ against cancer cell lines (e.g., HepG2) to correlate structure with cytotoxicity .
How to troubleshoot discrepancies in NMR data for this compound?
Q. Advanced
- Dynamic effects : Use 2D NMR (COSY, NOESY) to resolve overlapping signals from flexible pyrrolidinylpropoxy chains .
- Solvent selection : Switch from DMSO-d₆ to CDCl₃ to sharpen broad amine proton signals .
- Variable temperature (VT) NMR : Identify rotational barriers in the pyrrolidine ring .
What computational methods predict binding affinities with biological targets?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model interactions with kinase ATP pockets (e.g., EGFR) .
- MD simulations : Perform 100-ns simulations in GROMACS to assess binding stability .
- Free energy calculations : Apply MM-PBSA to estimate ΔG binding .
What factors influence its stability under various storage conditions?
Q. Basic
- Light sensitivity : Store at 2–8°C in amber vials to prevent photodegradation .
- Humidity : Use desiccants to avoid hydrolysis of the amine group .
- Solvent stability : Avoid DMSO for long-term storage; use lyophilized solids or ethanol solutions .
What challenges arise when scaling up synthesis, and how to address them?
Q. Advanced
- Exotherm management : Use jacketed reactors with slow NBS addition to control bromination exotherms .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost efficiency .
- Process analytics : Implement inline FTIR to monitor reaction progression in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
